molecular formula C20H12N2O3S B2633157 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide CAS No. 865181-06-2

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

Cat. No.: B2633157
CAS No.: 865181-06-2
M. Wt: 360.39
InChI Key: PDHJFTIGAQLQST-MRCUWXFGSA-N
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Description

This compound is a chromene-3-carboxamide derivative featuring a 1,3-benzothiazole moiety substituted with a propargyl group at the 3-position. Its core structure comprises a 2-oxo-2H-chromene scaffold fused to a benzothiazol-2-ylidene group, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c1-2-11-22-15-8-4-6-10-17(15)26-20(22)21-18(23)14-12-13-7-3-5-9-16(13)25-19(14)24/h1,3-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJFTIGAQLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole group through a series of condensation and cyclization reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as the use of amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 2-oxo-2H-chromene fused to a 1,3-benzothiazole ring.
  • Substituents : Propargyl group at the 3-position of benzothiazole.
  • Key Functional Groups: Carboxamide, conjugated enone system.
Analog 1 : 3-Oxo-3H-benzo[f]chromene-2-carboxamides ()**
  • Core : Benzo[f]chromene (naphthopyran) instead of benzothiazole-fused chromene.
  • Substituents : Aromatic amines (e.g., 3,5-dimethylphenyl in compound 5a ).
  • Key Functional Groups: Carboxamide, non-conjugated ketone.
Analog 2 : Oxadiazolylchromene Derivatives ()**
  • Core : 2-Oxo-2H-chromene fused to oxadiazole.
  • Substituents : Varied aryl groups.
  • Key Functional Groups : Oxadiazole ring (electron-deficient), carboxamide.
  • Structural Impact : Oxadiazole introduces stronger electron-withdrawing effects, which may alter redox properties compared to the benzothiazole-propargyl system .

Key Differences :

  • The target compound’s synthesis likely involves acid-mediated rearrangements of iminochromenes, while benzo[f]chromenes rely on condensation with Meldrum’s acid .
  • Propargyl substitution introduces challenges in regioselectivity compared to simpler aryl amines in benzo[f]chromenes.

Physicochemical Properties

Property Target Compound (Predicted) Benzo[f]chromene 3 Oxadiazolylchromene [45a]
Melting Point (°C) 220–230 (est.) 235.1–236.5 N/A
UV-Vis λmax ~350 nm (conjugated enone) ~290 nm (non-conjugated ketone) ~330 nm (oxadiazole π→π*)
Solubility Low (polar aprotic solvents) Moderate in DMSO Low (non-polar solvents)

Notable Trends:

  • The benzo[f]chromene 3 exhibits higher melting points due to extended aromaticity.
  • The target compound’s propargyl group may reduce solubility compared to amine-substituted analogs.

Spectroscopic Characterization

  • <sup>1</sup>H-NMR : The target compound’s propargyl protons are expected at δ 2.5–3.0 (triplet), distinct from benzo[f]chromene’s aromatic singlets (e.g., δ 9.34 for H-4 in 3 ) .
  • MS : Molecular ion peaks align with calculated masses (e.g., [M−H]<sup>−</sup> at m/z 239.034 for 3 vs. ~370 for the target compound) .

Biological Activity

The compound 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is part of a class of chromene derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a chromene backbone, which is known for its role in various biological activities, including anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. Specifically, compounds similar to This compound have shown significant activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • It also inhibits cell proliferation by interfering with the cell cycle, particularly at the G1/S phase transition.
  • Case Studies :
    • A study reported that a related compound exhibited an IC₅₀ value of 7.98 µM against HT-29 colon cancer cells, indicating strong antiproliferative effects .
    • Another investigation demonstrated that derivatives showed moderate activity against leukemia K562 cells with IC₅₀ values ranging from 9.44 µM to higher concentrations depending on the specific structure .

Neuroprotective Effects

The neuroprotective properties of this compound are noteworthy, especially in the context of neurodegenerative diseases.

  • Mechanism of Action :
    • It has been suggested that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
    • The inhibition of acetylcholinesterase (AChE) activity has been linked to potential benefits in Alzheimer's disease models .
  • Research Findings :
    • In vitro assays indicated that similar benzothiazole derivatives significantly inhibited AChE with IC₅₀ values as low as 5 µM, suggesting potential for cognitive enhancement .

Summary of Biological Activities

Activity TypeMechanismIC₅₀ Values (µM)References
AnticancerInduces apoptosis7.98 (HT-29)
Cell cycle arrest9.44 (K562)
NeuroprotectiveReduces oxidative stress5 (AChE Inhibition)

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